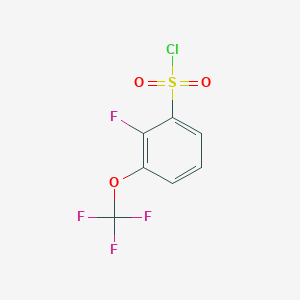

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S. It is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications .

Méthodes De Préparation

The preparation of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to optimize yield and purity.

Analyse Des Réactions Chimiques

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include amines, palladium catalysts, and boron reagents. The major products formed from these reactions are typically sulfonamide derivatives and coupled aromatic compounds.

Applications De Recherche Scientifique

Drug Development

The compound is utilized in synthesizing pharmaceuticals targeting specific biological pathways. The trifluoromethoxy group enhances metabolic stability and bioavailability, making it valuable in drug design. Notably, compounds derived from this sulfonyl chloride have shown promise in developing anti-inflammatory and anticancer agents.

Biological Modifications

It facilitates the modification of proteins and peptides, allowing researchers to study interactions within biological systems. This application is crucial for understanding enzyme mechanisms and receptor-ligand interactions.

Anticancer Research

Research indicates that sulfonamide derivatives derived from this compound exhibit cytotoxic activity against various cancer cell lines. For example, certain derivatives have been shown to inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.

Data Tables

The following table summarizes the key applications and findings related to 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride:

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Synthesis of pharmaceuticals | Enhances metabolic stability and bioavailability |

| Biological Modifications | Modifying proteins/peptides | Insights into enzyme mechanisms and receptor interactions |

| Anticancer Research | Cytotoxic activity | Significant growth inhibition in MCF-7 breast cancer cells |

Case Study 1: Anticancer Activity

In a study focusing on sulfonamide derivatives derived from this compound, researchers observed significant growth inhibition in MCF-7 breast cancer cells. The IC50 values were comparable to established chemotherapeutic agents, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation explored the enzyme inhibitory properties of derivatives synthesized from this sulfonyl chloride. Compounds demonstrated effective inhibition of carbonic anhydrase, suggesting applications in treating conditions related to altered bicarbonate levels.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chloro substituent instead of a fluoro substituent.

2-(Trifluoromethoxy)benzenesulfonyl chloride: Lacks the fluoro substituent, making it less reactive in certain reactions.

The uniqueness of this compound lies in its combination of fluoro and trifluoromethoxy groups, which enhance its reactivity and make it suitable for specific synthetic applications.

Activité Biologique

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a fluorinated aromatic compound with potential applications in medicinal chemistry. Its unique structural features, including the trifluoromethoxy group and sulfonyl chloride moiety, suggest diverse biological activities and interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFOS

- Molecular Weight : 260.62 g/mol

- CAS Number : 1803597-54-7

- Structure : The compound features a benzene ring substituted with a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride functional group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. The presence of the trifluoromethoxy group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing antibacterial efficacy against various pathogens.

Enzyme Inhibition

Fluorinated sulfonyl chlorides have been studied for their ability to inhibit specific enzymes. For instance, compounds with similar structures have shown inhibitory effects on serine proteases and other targets involved in metabolic pathways. The sulfonyl chloride moiety is particularly reactive, allowing for covalent modification of enzyme active sites.

Case Studies

- Antibacterial Properties : A study demonstrated that derivatives of sulfonyl chlorides, including those with trifluoromethoxy substitutions, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .

- Enzyme Targeting : Research on related compounds has revealed their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These studies suggest that the trifluoromethoxy group enhances binding affinity through hydrophobic interactions .

The biological mechanisms through which this compound exerts its effects include:

- Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.

- Lipophilicity and Membrane Interaction : The trifluoromethoxy group increases the compound's lipophilicity, promoting better interaction with lipid membranes, which is crucial for antimicrobial activity.

Research Findings

Propriétés

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O3S/c8-16(13,14)5-3-1-2-4(6(5)9)15-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLCZHMJLDXFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.